(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings and a methanol group is attached to the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol, also known as [4-(3-methylphenyl)phenyl]methanol, are the Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s regulation, particularly in the prevention of autoimmunity and in the regulation of immune responses to infections .
Mode of Action
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to detect and destroy cancer cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound prevents the downregulation of the immune response, allowing the immune system to more effectively target and destroy cancer cells .
Pharmacokinetics
It is known that biphenyl derivatives, such as this compound, have advantages oforal bioavailability , high tumor penetration , and better pharmacokinetic properties .
Result of Action
The result of the compound’s action is an enhanced immune response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound allows the immune system to more effectively recognize and destroy cancer cells .
Biochemical Analysis
Biochemical Properties
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is responsible for the oxidation of organic substances. The hydroxyl group in (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol allows it to form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its metabolism and subsequent biochemical reactions .
Cellular Effects
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. This inhibition can result in downstream effects on cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to enhance certain cellular functions, such as increased metabolic activity and improved stress response. At high doses, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can impact its bioavailability and efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol within these compartments can modulate its activity and function, contributing to its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This reagent is then reacted with paraformaldehyde diacetate to yield the desired product. The reaction is carried out in tetrahydrofuran (THF) as a solvent, and the mixture is refluxed for several hours before cooling and distillation to obtain the product .
Another method involves the reaction of 3-chloro-2-methylbiphenyl with cuprous cyanide in the presence of pyridine to form 3-cyano-2-methylbiphenyl. This intermediate is then reduced to 2-methylbiphenyl-3-carbaldehyde, which is further reduced to (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol .
Industrial Production Methods
Industrial production of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The use of large reaction vessels and optimized reaction conditions ensures higher yields and purity of the product. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The hydroxyl group in (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: Similar structure but lacks the methanol group.
4-Methylbiphenyl: Similar structure but with the methyl group attached to a different position.
Biphenylmethanol: Similar structure but lacks the methyl group.
Uniqueness
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJGVBHUYQLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362691 | |
Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-33-6 | |
Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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